molecular formula C17H20N4O2S B11017122 1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide

Cat. No.: B11017122
M. Wt: 344.4 g/mol
InChI Key: WSRBYZQPHZZVEE-UHFFFAOYSA-N
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Description

1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a benzyl group

Preparation Methods

The synthesis of 1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Thiadiazole Moiety: The thiadiazole group is introduced through reactions involving thiourea and appropriate aldehydes or ketones.

    Benzylation: The benzyl group is added via nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through condensation reactions, often under specific conditions such as controlled temperature and pH.

Chemical Reactions Analysis

1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and thiadiazole moieties.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Scientific Research Applications

1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a drug candidate due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

    Industrial Applications: It is investigated for its use in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

    Pathways Involved: It may modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can be compared with similar compounds:

    Similar Compounds: Compounds like 1-benzyl-5-oxopyrrolidine-2-carboxylic acid and other pyrrolidine derivatives.

    Uniqueness: The presence of the thiadiazole moiety and the specific substitution pattern make it unique compared to other pyrrolidine derivatives.

Properties

Molecular Formula

C17H20N4O2S

Molecular Weight

344.4 g/mol

IUPAC Name

1-benzyl-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H20N4O2S/c1-11(2)16-19-20-17(24-16)18-15(23)13-8-14(22)21(10-13)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,18,20,23)

InChI Key

WSRBYZQPHZZVEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3

Origin of Product

United States

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